1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound featuring a piperazine ring substituted with thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the formation of the thiadiazole rings followed by their attachment to the piperazine core. Common synthetic routes include:
Cyclization Reactions: Formation of thiadiazole rings through cyclization of appropriate precursors under controlled conditions.
Nucleophilic Substitution: Attachment of the thiadiazole rings to the piperazine core via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to their corresponding thiols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Piperazine Derivatives: Compounds with a piperazine core but different functional groups attached.
Uniqueness
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of both 1,2,4-thiadiazole and 1,2,5-thiadiazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(methoxymethyl)-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6OS2/c1-17-7-8-12-10(18-13-8)16-4-2-15(3-5-16)9-6-11-19-14-9/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGZTBHYDHHPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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